1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one
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Overview
Description
1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is a complex organic compound that features a naphthalene moiety, a tosyl group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols .
Scientific Research Applications
1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-2-yl)ethan-1-one: A simpler analog without the tosyl and pyrrole groups.
1-Naphthalen-2-yl-ethylamine: Contains an amine group instead of the ethanone moiety.
1-(6-(Dimethylamino)naphthalen-2-yl)ethan-1-one: Features a dimethylamino group instead of the tosyl and pyrrole groups.
Uniqueness
1-(5-(Naphthalen-2-yl)-1-tosyl-1H-pyrrol-2-yl)ethan-1-one is unique due to its combination of a naphthalene moiety, a tosyl group, and a pyrrole ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Properties
CAS No. |
827024-11-3 |
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Molecular Formula |
C23H19NO3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[1-(4-methylphenyl)sulfonyl-5-naphthalen-2-ylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C23H19NO3S/c1-16-7-11-21(12-8-16)28(26,27)24-22(17(2)25)13-14-23(24)20-10-9-18-5-3-4-6-19(18)15-20/h3-15H,1-2H3 |
InChI Key |
XFGGTBQSMSAOAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2C(=O)C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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